

Application of Nε-(Carboxymethyl)lysine-d4 (CML-d4) in Clinical Research Studies

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Compound of Interest

Compound Name: CML-d4

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Introduction

Nε-(Carboxymethyl)lysine (CML) is a prominent advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars and proteins or lipids.[1][2] As a stable and abundant AGE, CML has been identified as a significant biomarker for oxidative stress and is implicated in the pathogenesis of numerous age-related and metabolic diseases, including diabetes mellitus, cardiovascular disease, and neurodegenerative disorders.[1][3][4] The accurate quantification of CML in biological samples is crucial for understanding its role in disease progression and for the development of targeted therapeutic interventions.

Nε-(Carboxymethyl)lysine-d4 (**CML-d4**) is a stable isotope-labeled internal standard used for the precise measurement of CML levels in clinical research, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The use of an internal standard like **CML-d4** is critical to compensate for variations during sample preparation and analysis, ensuring high accuracy and reproducibility of the results.[6][7][8][9] This document provides detailed application notes and protocols for the use of **CML-d4** in clinical research studies.

Application Notes

CML-d4 serves as an indispensable tool for the quantitative analysis of CML in various biological matrices, including plasma, serum, and tissue samples. Its application is central to clinical studies investigating the role of AGEs in a range of pathologies.

Key Applications:

- **Biomarker of Glycemic Control and Oxidative Stress:** CML levels are often elevated in conditions of hyperglycemia and oxidative stress, making CML a valuable biomarker in diabetes research.[\[10\]](#) Clinical studies utilize **CML-d4** to accurately track changes in CML concentrations in response to therapeutic interventions or disease progression.
- **Cardiovascular Disease Research:** Increased CML levels have been associated with the development and progression of cardiovascular diseases.[\[3\]](#) **CML-d4** facilitates the precise measurement of CML in patient cohorts to establish correlations between CML levels and clinical outcomes.
- **Aging and Neurodegenerative Disease Studies:** The accumulation of AGEs, including CML, is a hallmark of the aging process and is linked to neurodegenerative diseases. **CML-d4** is employed in research to quantify CML in studies on aging and neurodegeneration.
- **Nephropathy Research:** Clinical studies have shown a significant increase in CML levels in patients with nephropathy, and a strong correlation between CML levels and the decline in kidney function.[\[11\]](#)

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from clinical research studies where CML levels were determined, illustrating the typical concentrations observed in different patient populations. The use of a deuterated internal standard like **CML-d4** is fundamental to achieving the precision and accuracy required for such clinical investigations.

Table 1: Plasma CML Concentrations in Different Patient Populations

Patient Group	Number of Subjects	Mean CML Concentration (ng/mL)	Standard Deviation (ng/mL)	Reference
Healthy Subjects	-	16.6	7.8	[1]
Diabetic Patients	-	-	-	[1]
Uremic Patients	-	Significantly higher than healthy and diabetic subjects	-	[1]

Table 2: CML Concentrations in a Study on Aging

Analyte	Concentration Range (μmol/L)	Lower Limit of Quantification (μmol/L)	Reference
CML	0.025–1.500	0.025	[12]
CEL	0.025–1.500	0.025	[12]

Table 3: CML and Lysine Concentrations from a High-Throughput Study in Human Plasma

Analyte	Mean Concentration (μM)	Interquartile Range (μM)	Reference
CML	2.7	2.0–3.2	[3]
Lysine	-	-	[3]
Normalized CML (μM/M lysine)	69	54–76	[3]

Experimental Protocols

Protocol 1: Quantification of CML in Human Plasma using LC-MS/MS

This protocol outlines a common method for the determination of CML in human plasma samples using **CML-d4** as an internal standard.

1. Sample Preparation

- Protein Precipitation:
 - To a 100 µL aliquot of human plasma, add a known concentration of **CML-d4** internal standard.
 - Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate the proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Collect the supernatant for analysis.
- Protein Hydrolysis (for total protein-bound CML):
 - To a plasma sample, add a known concentration of **CML-d4**.
 - Perform protein precipitation as described above.
 - Wash the protein pellet with TCA.
 - Hydrolyze the protein pellet with 6 M hydrochloric acid at 110°C for 24 hours.
 - Dry the hydrolysate under a stream of nitrogen.
 - Reconstitute the dried sample in a suitable solvent (e.g., 10 mM perfluoroheptanoic acid in water) for LC-MS/MS analysis.[\[13\]](#)

2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A HILIC column or a C18 reversed-phase column can be used.[5][6]
 - Mobile Phase A: 0.1% formic acid in water.[5]
 - Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[5]
 - Gradient: A gradient elution is typically used to separate CML from other plasma components. An example gradient is to start with a high percentage of mobile phase B, gradually decreasing it to elute the polar CML.
 - Flow Rate: 0.25 μ L/min for nano-LC systems.[10]
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - CML: m/z 205.2 \rightarrow 84.1 and 205.2 \rightarrow 130.0[12]
 - **CML-d4**: m/z 209.2 \rightarrow 88.1 (or other appropriate fragment ions depending on the deuteration pattern).[5]
 - The transition m/z 205.2 \rightarrow 84.1 is often used for quantification, while 205.2 \rightarrow 130.0 can be used for confirmation.

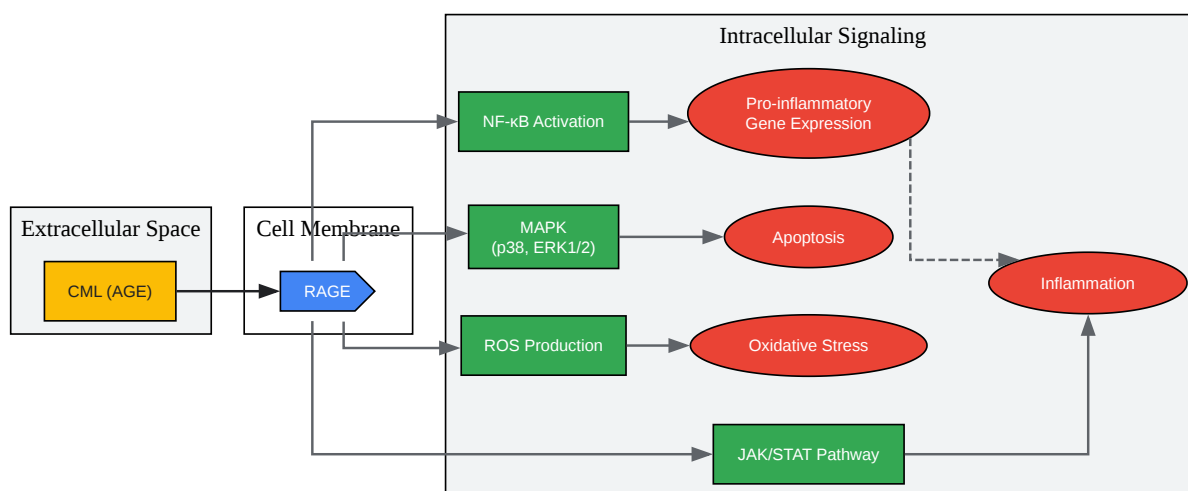
3. Quantification

- A calibration curve is constructed by plotting the peak area ratio of CML to **CML-d4** against the concentration of CML standards.
- The concentration of CML in the unknown plasma samples is then determined from this calibration curve.

Signaling Pathways and Experimental Workflows

AGE-RAGE Signaling Pathway

CML, as an AGE, primarily exerts its pathological effects through the Receptor for Advanced Glycation End products (RAGE). The binding of CML to RAGE triggers a cascade of intracellular signaling events that lead to inflammation, oxidative stress, and cellular dysfunction.

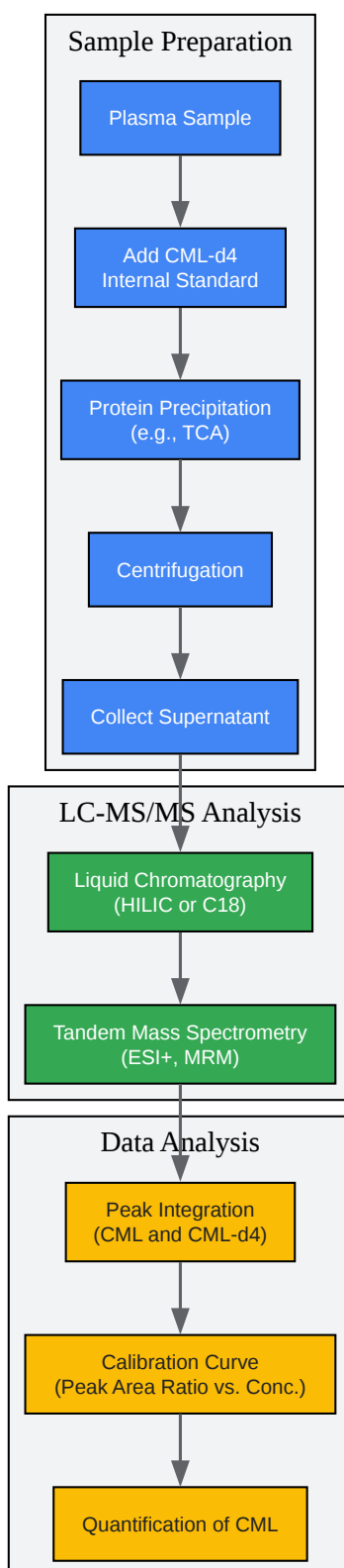


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Caption: The AGE-RAGE signaling pathway initiated by CML.

Experimental Workflow for CML Quantification

The following diagram illustrates the typical workflow for the quantification of CML in clinical samples using LC-MS/MS with **CML-d4** as an internal standard.



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Caption: Workflow for CML quantification in plasma.

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